Rhodanine, 3-(o-ethoxyphenyl)-
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Overview
Description
Preparation Methods
The synthesis of Rhodanine, 3-(o-ethoxyphenyl)- typically involves the reaction of rhodanine with o-ethoxybenzaldehyde under basic conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Rhodanine, 3-(o-ethoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Rhodanine, 3-(o-ethoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Rhodanine, 3-(o-ethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Rhodanine, 3-(o-ethoxyphenyl)- can be compared with other rhodanine derivatives such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and used in the treatment of diabetic neuropathy.
Rhodanine-3-propionic acid: Exhibits antimicrobial and anticancer activities.
Rhodanine-3-butyric acid: Used in the synthesis of various bioactive compounds.
The uniqueness of Rhodanine, 3-(o-ethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other rhodanine derivatives .
Properties
CAS No. |
23517-70-6 |
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Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 |
InChI Key |
QGQURYGYARADIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CSC2=S |
Origin of Product |
United States |
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